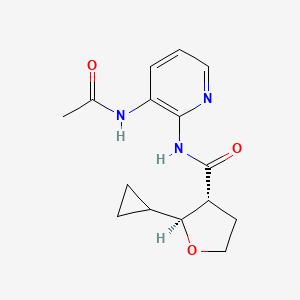![molecular formula C13H21N3O B7345048 (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345048.png)
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that play a role in pain regulation, stress response, and addiction. JDTic has been studied for its potential therapeutic applications in treating addiction, depression, and anxiety.
作用機序
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is a selective antagonist of the KOR, which means it blocks the activity of KORs. KORs are involved in the regulation of pain, stress, and addiction. When activated, KORs can produce dysphoria, or a feeling of unease or discomfort. This compound blocks the activity of KORs, which can reduce the negative effects of stress and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be effective in treating addiction in humans. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
実験室実験の利点と制限
One advantage of (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is that it is a selective antagonist of the KOR, which means it does not affect other opioid receptors. This makes it a useful tool for studying the specific effects of KORs. One limitation of this compound is that it has a relatively short half-life, which means it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine. One area of interest is its potential therapeutic applications in treating addiction, depression, and anxiety in humans. Another area of interest is its potential use as a research tool to study the specific effects of KORs. Additionally, there is interest in developing longer-lasting versions of this compound that could be administered less frequently.
合成法
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine was first synthesized in 2003 by a team of researchers led by Dr. Charles Chavkin at the University of Washington. The synthesis method involves several steps, including the reaction of 1-(2-methoxyethyl)pyrazole-4-carboxylic acid with bicyclo[3.1.0]hexane-2,6-dione to form a dihydropyrazolone intermediate. The intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to form this compound.
科学的研究の応用
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine has been extensively studied for its potential therapeutic applications in treating addiction, depression, and anxiety. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-6-5-16-10-11(9-15-16)8-14-13-4-2-3-12(13)7-13/h9-10,12,14H,2-8H2,1H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMVJUVHKQVLQ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC23CCCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C=C(C=N1)CN[C@@]23CCC[C@@H]2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R)-2-methyl-1-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344968.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B7344971.png)
![2-[(1R)-1-[3-(1-methoxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344976.png)

![N-(2,5-dimethylphenyl)-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyltriazole-4-carboxamide](/img/structure/B7344983.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-pyridin-4-yltriazole-4-carboxamide](/img/structure/B7344992.png)


![4-(chloromethyl)-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345002.png)
![4-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]cyclohexane-1-carboxamide](/img/structure/B7345009.png)

![1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7345032.png)
![(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone](/img/structure/B7345033.png)
![(Z)-3-cyclopropyl-2-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]but-2-en-1-one](/img/structure/B7345036.png)